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molecular formula C16H37NSn B8581594 Stannanamine, 1,1,1-tributyl-N,N-diethyl- CAS No. 1066-87-1

Stannanamine, 1,1,1-tributyl-N,N-diethyl-

Cat. No. B8581594
M. Wt: 362.2 g/mol
InChI Key: MVWZZXSPDHCPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576460

Procedure details

Analogous reaction of N,N-diethylaminotributyltin with aromatic iodides were less efficient; however, satisfactory yields (>60% yields of isolated product) could be obtained in the presence of ammonium salts. Thus, the reaction of N,N-diethylaminotributyltin with p-iodotoluene in the presence of N-benzyltriethylammonium chloride in toluene at 100° C. afforded 3-(N,N-diethylamino)toluene in 63% isolated yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([Sn](CCCC)(CCCC)CCCC)[CH2:4][CH3:5])[CH3:2].I[C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1>[CH2:1]([N:3]([C:21]1[CH:22]=[C:23]([CH3:26])[CH:24]=[CH:25][CH:20]=1)[CH2:4][CH3:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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